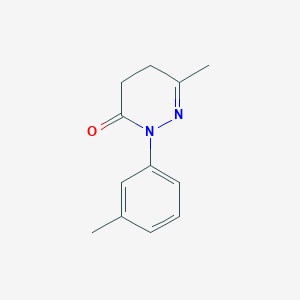
(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane)
Übersicht
Beschreibung
(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) is an organosilicon compound with the molecular formula C12H20F2Si2 and a molecular weight of 258.46 g/mol . This compound features a phenylene ring substituted with two fluorine atoms and two trimethylsilyl groups, making it a valuable intermediate in organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) typically involves the reaction of 2,3-difluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The trimethylsilyl groups can be oxidized to silanols or reduced to silanes.
Common Reagents and Conditions
Common reagents used in reactions with (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylene derivatives, while oxidation reactions can produce silanol derivatives .
Wissenschaftliche Forschungsanwendungen
(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals.
Biological Research: It is used in the study of biological systems and the development of bioactive compounds.
Wirkmechanismus
The mechanism of action of (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) involves its ability to undergo various chemical reactions due to the presence of reactive fluorine and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both fluorine and trimethylsilyl groups makes it particularly versatile in various chemical transformations .
Eigenschaften
IUPAC Name |
(2,3-difluoro-4-trimethylsilylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2Si2/c1-15(2,3)9-7-8-10(16(4,5)6)12(14)11(9)13/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVOLYQNMQOBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)[Si](C)(C)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl({[2-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B3290697.png)


![12-(3-bromophenyl)-N-(2,3-dimethylphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B3290710.png)

![4-benzyl-1-(4-bromothiophen-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3290716.png)



methanamine](/img/structure/B3290758.png)
![Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B3290780.png)


